tert-Butyl 6-chloropicolinate
CAS No.: 1280786-59-5
Cat. No.: VC0087505
Molecular Formula: C10H12ClNO2
Molecular Weight: 213.661
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1280786-59-5 |
---|---|
Molecular Formula | C10H12ClNO2 |
Molecular Weight | 213.661 |
IUPAC Name | tert-butyl 6-chloropyridine-2-carboxylate |
Standard InChI | InChI=1S/C10H12ClNO2/c1-10(2,3)14-9(13)7-5-4-6-8(11)12-7/h4-6H,1-3H3 |
Standard InChI Key | DVPHJLOQDYBPAW-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)C1=NC(=CC=C1)Cl |
Introduction
Chemical Identity and Classification
Tert-butyl 6-chloropicolinate, also formally known as tert-butyl 6-chloropyridine-2-carboxylate, is classified as a chlorinated pyridine derivative with an ester functionality. The compound features a tert-butyl group connected to the carbonyl carbon via an oxygen atom, forming an ester linkage. Its chemical identity is well-established through various identification systems commonly used in chemical databases and literature.
Identification Parameters
The compound is uniquely identified through several standardized chemical identifiers as outlined in the table below:
Identifier Type | Value |
---|---|
CAS Registry Number | 1280786-59-5 |
Molecular Formula | C₁₀H₁₂ClNO₂ |
SMILES Notation | CC(C)(C)OC(=O)C1=NC(=CC=C1)Cl |
InChI | InChI=1S/C10H12ClNO2/c1-10(2,3)14-9(13)7-5-4-6-8(11)12-7/h4-6H,1-3H3 |
InChIKey | DVPHJLOQDYBPAW-UHFFFAOYSA-N |
MDL Number | MFCD18783199 |
Structural Characteristics
The structural features of tert-butyl 6-chloropicolinate are central to understanding its chemical behavior and potential applications in organic synthesis.
Molecular Components
The compound consists of three main structural components:
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A pyridine ring (picolinic acid core) serving as the aromatic backbone
-
A chlorine atom at the 6-position of the pyridine ring
-
A tert-butyl ester group at the 2-position of the pyridine ring
The pyridine nitrogen and chlorine substituent create an electron-deficient aromatic system, while the tert-butyl ester group introduces steric bulk and modifies the electronic properties of the molecule .
Bonding and Spatial Arrangement
The molecular structure features sp² hybridized carbon atoms in the pyridine ring, creating a planar aromatic system. The carbonyl group of the ester functionality maintains partial double bond character with the adjacent oxygen atom, while the tert-butyl group introduces significant steric hindrance that can influence the reactivity and conformation of the molecule .
Physical and Chemical Properties
The physical and chemical properties of tert-butyl 6-chloropicolinate determine its behavior in various chemical environments and inform proper handling and storage procedures.
Basic Physical Properties
Property | Value/Description |
---|---|
Physical State | Solid |
Appearance | Off-white to white solid |
Molecular Weight | 213.66 g/mol |
Boiling Point (Predicted) | 304.2±22.0 °C at 760 Torr |
Density (Predicted) | 1.173±0.06 g/cm³ |
These physical properties are important considerations for researchers working with this compound in laboratory settings .
Predicted Collision Cross Section Data
Mass spectrometry analysis of tert-butyl 6-chloropicolinate reveals characteristic collision cross section (CCS) values for various adduct forms. These values are essential for analytical identification and characterization of the compound:
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]⁺ | 214.06293 | 144.5 |
[M+Na]⁺ | 236.04487 | 157.7 |
[M+NH₄]⁺ | 231.08947 | 152.3 |
[M+K]⁺ | 252.01881 | 152.0 |
[M-H]⁻ | 212.04837 | 145.0 |
[M+Na-2H]⁻ | 234.03032 | 151.0 |
[M]⁺ | 213.05510 | 146.8 |
[M]⁻ | 213.05620 | 146.8 |
These collision cross section values provide valuable information for analytical chemists employing ion mobility spectrometry or related techniques for compound identification and characterization .
Related Compounds and Structural Analogs
Understanding the relationship between tert-butyl 6-chloropicolinate and structurally similar compounds provides context for its chemical behavior and potential applications.
Brominated Analog
Tert-butyl 3-bromo-6-chloropicolinate (CAS: 1235036-15-3) is a closely related compound featuring an additional bromine substituent at the 3-position of the pyridine ring. This structural analog shares many chemical characteristics with tert-butyl 6-chloropicolinate but exhibits modified reactivity due to the additional halogen substituent .
The brominated derivative has been synthesized through reaction of 2-chloro-5-bromo picolinic acid with p-toluenesulfonyl chloride in the presence of pyridine and tert-butanol at 0°C, with subsequent room temperature stirring for 12 hours .
Other Structural Relatives
Other structurally related compounds include:
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Tert-butyl chloroacetate (CAS: 107-59-5), which lacks the pyridine ring but contains the tert-butyl ester functionality and a chlorine substituent
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Various picolinic acid derivatives that share the core pyridine-2-carboxylate structure but differ in substituent patterns
These structural relationships are important for understanding chemical reactivity patterns and potential synthetic applications .
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